Calmagite triethanolammonium salt

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calmagite triethanolammonium salt is synthesized through a diazotization reaction followed by coupling with 1-naphthol-4-sulfonic acid . The reaction typically involves the following steps:

Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures.

Coupling: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid in an alkaline medium to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The crude dye is often purified through recrystallization from solvents like acetone .

Analyse Des Réactions Chimiques

Types of Reactions

Calmagite triethanolammonium salt undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions such as calcium and magnesium.

Oxidation and Reduction: The azo group can undergo redox reactions under specific conditions.

Substitution: The sulfonic acid group can participate in substitution reactions.

Common Reagents and Conditions

Complexation: Ethylenediaminetetraacetic acid (EDTA) is commonly used in titrations involving this compound.

Oxidation: Hydrogen peroxide can be used as an oxidizing agent.

Substitution: Various nucleophiles can be used for substitution reactions involving the sulfonic acid group.

Major Products Formed

Complexation: Metal-Calmagite complexes.

Oxidation: Oxidized forms of the azo dye.

Substitution: Substituted derivatives of the original compound.

Applications De Recherche Scientifique

Scientific Research Applications

2.1 Water Hardness Determination

One of the primary applications of calmagite triethanolammonium salt is in the determination of water hardness. It serves as an indicator in titrimetric methods using EDTA (ethylenediaminetetraacetic acid) to quantify calcium and magnesium ions in water samples.

- Methodology : In a typical titration, calmagite changes color from red to blue as calcium and magnesium ions are complexed by EDTA, allowing for precise measurement of hardness levels.

- Case Study : A study published in the Canadian Journal of Fisheries and Aquatic Sciences demonstrated the effectiveness of calmagite in assessing water quality in freshwater ecosystems, correlating hardness levels with aquatic biodiversity .

2.2 Environmental Monitoring

Calmagite is also employed in environmental monitoring, particularly in assessing groundwater quality and industrial wastewater treatment.

- Application : It is used to monitor calcium and magnesium concentrations that can affect aquatic life and water treatment processes.

- Data Table : Below is a summary of typical applications in environmental monitoring:

Industrial Applications

3.1 Aquaculture

In aquaculture, maintaining optimal water quality is crucial for fish health. Calmagite is used to monitor calcium and magnesium levels, which are vital for fish growth and reproduction.

- Impact : Studies indicate that proper management of these minerals can enhance fish yield and reduce mortality rates .

3.2 Boiler Water Treatment

This compound is utilized in boiler water treatment to prevent scaling caused by calcium and magnesium deposits.

Mécanisme D'action

The mechanism of action of Calmagite triethanolammonium salt involves the formation of complexes with metal ions. The azo dye binds to metal ions through its sulfonic acid and hydroxyl groups, resulting in a color change that can be quantitatively measured . This color change is due to the alteration in the electronic structure of the dye upon complexation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Eriochrome Black T: Another azo dye used as an indicator in complexometric titrations.

Calcon: Used for similar applications in metal ion detection.

Uniqueness

Calmagite triethanolammonium salt is unique due to its high sensitivity and specificity for calcium and magnesium ions. It provides a distinct color change, making it easier to detect end points in titrations compared to other indicators .

Propriétés

Numéro CAS |

91698-30-5 |

|---|---|

Formule moléculaire |

C23H29N3O5S |

Poids moléculaire |

459.6 g/mol |

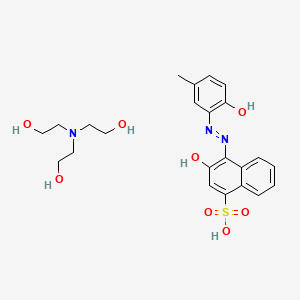

Nom IUPAC |

N,N-diethylethanamine;3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C17H14N2O5S.C6H15N/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24;1-4-7(5-2)6-3/h2-9,20-21H,1H3,(H,22,23,24);4-6H2,1-3H3 |

Clé InChI |

AMUQDVZTNFVMIV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O.C(CO)N(CCO)CCO |

SMILES canonique |

CCN(CC)CC.CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O |

Key on ui other cas no. |

91698-30-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.